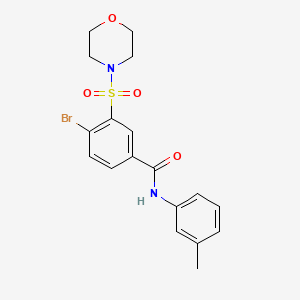![molecular formula C21H23NO4 B6104982 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and reinforcement, and dysfunction of this pathway has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and schizophrenia.
作用機序
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement. In addition, this compound has been shown to have effects on other neurotransmitter systems, including the serotonin and noradrenaline systems, which may contribute to its therapeutic effects in neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of the mesolimbic pathway. However, one limitation of this compound is its relatively low potency and affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, including:
1. Further characterization of its pharmacological properties and selectivity for the dopamine D3 receptor.
2. Investigation of its therapeutic potential in neuropsychiatric disorders, particularly addiction, depression, and schizophrenia.
3. Development of more potent and selective analogs of this compound for use in experimental paradigms.
4. Exploration of its effects on other neurotransmitter systems and their potential contributions to its therapeutic effects.
5. Investigation of its potential as a tool for studying the mesolimbic pathway and its role in neuropsychiatric disorders.
合成法
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield the final product.
科学的研究の応用
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neuropsychiatric disorders such as addiction, depression, and schizophrenia. Studies have shown that this compound is able to selectively block the dopamine D3 receptor without affecting other dopamine receptor subtypes, which may make it a promising therapeutic agent for these disorders.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-benzylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-21(9-7-17-6-8-19-20(13-17)26-15-25-19)22-10-11-24-18(14-22)12-16-4-2-1-3-5-16/h1-6,8,13,18H,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCZWLGWEYWVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)
![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)